N-Allyl-4-iodobenzenesulfonamide
Description
Properties
IUPAC Name |
4-iodo-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVINXWDULSIWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-4-iodobenzenesulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-Allyl-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents like Grignard reagents.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, or organometallic compounds.
Oxidation Reactions: Products include epoxides or alcohols.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Chemistry: N-Allyl-4-iodobenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various chemical transformations.
Biology and Medicine: The compound’s sulfonamide group is of interest in medicinal chemistry due to its potential biological activity. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activities.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Allyl-4-iodobenzenesulfonamide is not well-documented. sulfonamides generally exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares N-Allyl-4-iodobenzenesulfonamide with two related sulfonamides: N-Allyl-p-toluenesulfonamide () and N-dodecyl-4-iodobenzenesulfonamide ().
Notes:
- N-Allyl-p-toluenesulfonamide () replaces iodine with a methyl group, reducing steric bulk and electronic effects. Its lower molecular mass (211 Da) suggests higher solubility in polar solvents compared to iodinated analogs.
- N-dodecyl-4-iodobenzenesulfonamide () features a long dodecyl chain, significantly increasing lipophilicity (molar mass: 451 Da), which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
N-Allyl-4-iodobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Overview of Sulfonamides
Sulfonamides are a class of synthetic antimicrobial agents that inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for bacterial survival . The introduction of halogen atoms, such as iodine in this compound, may enhance its biological activity against resistant strains of bacteria .
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of 4-iodobenzenesulfonyl chloride with allylamine. The resulting compound features an allyl group, which is known to contribute to its reactivity and potential biological properties.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. In a study comparing various sulfonamide derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Table 1: Antimicrobial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Klebsiella pneumoniae | 150 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Molecular docking studies indicate that it may inhibit specific cancer-related enzymes by binding effectively to their active sites. For instance, docking simulations against E. coli β-ketoacyl-acyl carrier protein synthase III (KAS III) revealed binding energies indicative of strong interactions, suggesting potential for further development as an anticancer agent .
Table 2: Docking Results for this compound
| Enzyme | Binding Energy (kcal/mol) |
|---|---|
| KAS III | -8.13 |
| Dihydropteroate Synthase (DHPS) | -7.76 |
1. Antimicrobial Efficacy
A study conducted by Kumar Verma et al. demonstrated that halogenated sulfonamides, including this compound, were effective against drug-resistant bacterial strains. The research highlighted the importance of structural modifications in enhancing the efficacy of sulfonamides against resistant pathogens .
2. Computational Studies
Computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties and reactivity of this compound. These studies indicated that the compound possesses favorable chemical reactivity parameters, making it a candidate for further exploration in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
